N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H17NO5S and its molecular weight is 395.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide” contains a chromene moiety, which is a common structural element in many bioactive compounds . Chromenes have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Chromenes often exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Without specific information on the compound “this compound”, it’s difficult to say which biochemical pathways it might affect. Chromenes have been found to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
Chromenes have been found to have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article aims to summarize the available data on its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromene core, furan and thiophene substituents, and a carboxamide functional group. Its molecular formula is C18H17N1O4S1, indicating the presence of multiple heteroatoms that may contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, a related compound showed cytotoxic effects against various cancer cell lines, including HT-29 colon cancer cells and K562 leukemia cells. The IC50 values ranged from micromolar to sub-micromolar concentrations, indicating potent activity against these cancer types .
Case Study: Anticancer Efficacy
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
8-Methoxy Chromene Derivative | HT-29 | 5.23 | Induction of apoptosis via p53 pathway |
8-Methoxy Chromene Derivative | K562 | 7.45 | Caspase activation |
The mechanism of action involves the activation of apoptosis pathways, where compounds induce cell death through mitochondrial dysfunction and caspase activation .
Antiviral Activity
The compound's structural similarity to other known antiviral agents suggests potential efficacy against viral infections. A study on chromene derivatives indicated that they could inhibit SARS-CoV-2 main protease (Mpro), with certain compounds showing IC50 values as low as 1.55 μM . This positions the compound as a candidate for further exploration in antiviral drug development.
Case Study: Inhibition of SARS-CoV-2 Mpro
Compound | IC50 (μM) | Cytotoxicity (CC50) (μM) | Selectivity Index |
---|---|---|---|
F8-B6 | 1.57 | >100 | >63 |
F8-S43 | 10.76 | >100 | >9 |
The selectivity index indicates that these compounds have a favorable profile for further development as antiviral agents, as they exhibit low cytotoxicity while effectively inhibiting viral replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Furan and Thiophene Substituents : The presence of these rings enhances interaction with biological targets, increasing potency.
- Methoxy Group : This group may improve solubility and bioavailability.
- Carboxamide Functionality : Critical for binding interactions with target enzymes.
Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Removal of Methoxy | Decreased solubility and potency |
Alteration of Furan | Significant loss in inhibitory activity |
Addition of Alkyl Group | Improved lipophilicity |
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S/c1-25-18-5-2-4-13-10-15(21(24)27-19(13)18)20(23)22-11-16(14-7-9-28-12-14)17-6-3-8-26-17/h2-10,12,16H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDBZRAJVXJPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.